

Comparing the cost-effectiveness of Calcium telluride and Silicon in solar cells.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium telluride*

Cat. No.: *B079202*

[Get Quote](#)

A Comparative Analysis of Cadmium Telluride and Silicon Solar Cell Cost-Effectiveness

A Note on Terminology: The following guide compares Cadmium Telluride (CdTe) with Silicon (Si) based solar cells. While the initial query specified "**Calcium Telluride**," the prevalent thin-film photovoltaic technology and the relevant commercial competitor to Silicon is Cadmium Telluride. It is presumed that "Cadmium Telluride" was the intended subject of comparison.

Silicon (Si), in its monocrystalline and polycrystalline forms, has long dominated the photovoltaic market, accounting for approximately 92% of the market share.^[1] However, thin-film technologies, particularly Cadmium Telluride (CdTe), have emerged as a strong competitor, especially in the utility-scale sector.^[1] CdTe technology's primary advantages lie in its lower manufacturing costs, superior performance in high-temperature and low-light conditions, and a shorter energy payback time.^{[1][2][3]} This guide provides a detailed, data-driven comparison of the performance and cost-effectiveness of these two leading solar cell technologies for researchers and professionals in the field.

Performance Metrics: Efficiency and Environmental Response

While crystalline silicon currently holds the record for highest lab cell efficiency, CdTe technology has shown significant and consistent improvements.^{[1][4]} Critically, CdTe modules often exhibit superior performance in real-world operating conditions due to a more favorable temperature coefficient.^{[2][5][6]}

Key Performance Data

Parameter	Cadmium Telluride (CdTe)	Crystalline Silicon (c-Si)
Record Lab Cell Efficiency	22.1% [1] [7]	Up to 27.3% [1] [4]
Typical Commercial Module Efficiency	16% - 19% [1]	20% - 27% (Monocrystalline) [1]
Temperature Coefficient (Power Loss)	-0.20% to -0.30% / °C [2] [5]	-0.30% to -0.50% / °C [2] [5]
Annual Degradation Rate	Initial higher rate (can be 3-4%), then stabilizes [8]	0.8% to 1.0% (linear) [8]

| Low-Light Performance | Excellent, due to a high absorption coefficient across a broad spectrum.[\[5\]](#) | Less effective compared to CdTe.[\[1\]](#) |

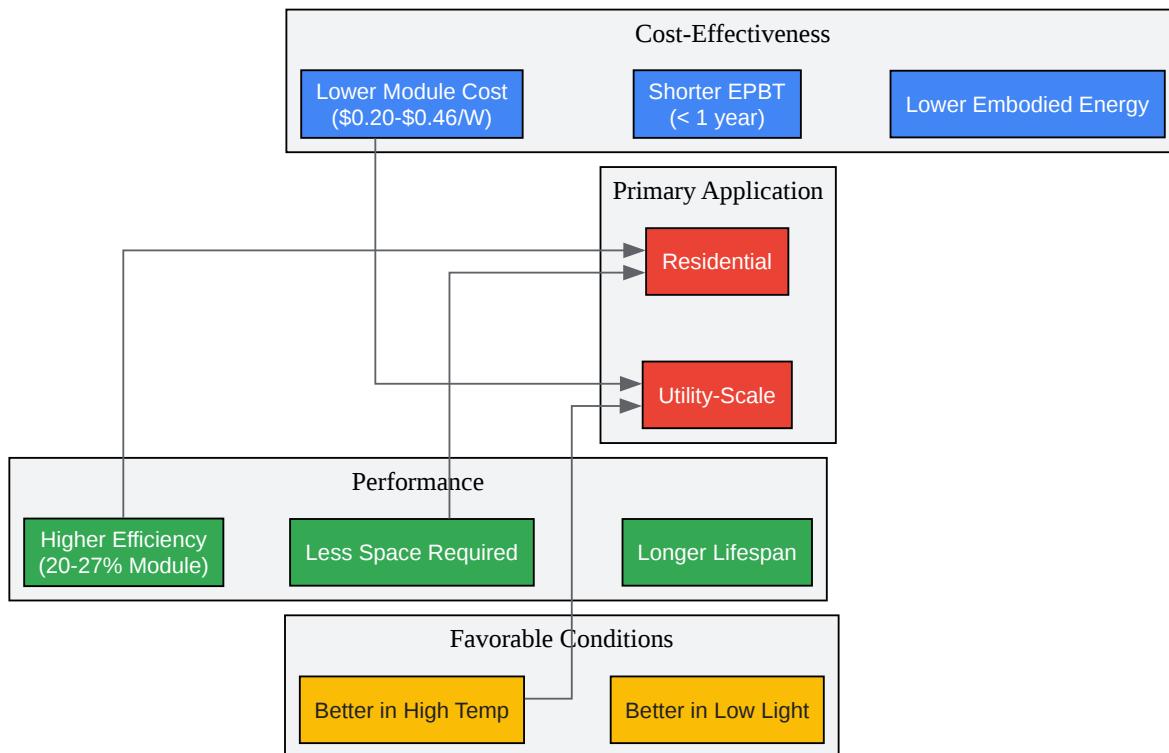
Cost-Effectiveness and Economic Factors

The primary driver for CdTe adoption is its economic advantage, stemming from a less energy-intensive manufacturing process. This leads to lower module costs, a shorter energy payback time (EPBT), and a competitive Levelized Cost of Energy (LCOE), particularly for large-scale solar farms.[\[1\]](#)[\[2\]](#)

Economic and Lifecycle Data

Parameter	Cadmium Telluride (CdTe)	Crystalline Silicon (c-Si)
Module Cost	\$0.20 - \$0.46 / Watt [1] [2] [5]	\$0.25 - \$0.70 / Watt [1] [5]
Energy Payback Time (EPBT)	< 1 year [9] [3]	1 - 2 years [9]
Embodied Energy	~35% of an equivalent c-Si module. [4]	Higher due to energy-intensive crystal growth. [9]

| Primary Application | Utility-scale installations, hot climates, BIPV.[\[1\]](#)[\[2\]](#) | Residential and commercial, where space is a constraint.[\[1\]](#) |


Material Properties and Manufacturing Overview

The fundamental differences in material properties and manufacturing processes between CdTe and Si dictate their respective performance and cost structures. CdTe's high optical absorption coefficient allows for an extremely thin absorber layer, drastically reducing material consumption compared to the thick crystalline wafers required for silicon cells.[\[2\]](#)[\[10\]](#)

Material and Manufacturing Data

Parameter	Cadmium Telluride (CdTe)	Crystalline Silicon (c-Si)
Bandgap	~1.45 eV (near-optimal for solar conversion)[2]	~1.1 eV[11]
Absorber Layer Thickness	1 - 6 μm [5] [10]	~180 μm [2] [10]

| Manufacturing Process | High-throughput vapor deposition on glass substrate (monolithically integrated).[\[9\]](#)[\[4\]](#) | Energy-intensive growth of large silicon crystals, sliced into wafers.[\[9\]](#) |

[Click to download full resolution via product page](#)

Caption: Logical comparison of CdTe and Silicon solar cell attributes.

Experimental Protocols

Accurate comparison of solar cell technologies relies on standardized testing protocols. Key methodologies include Current-Voltage (I-V) characterization to determine efficiency, External Quantum Efficiency (EQE) measurements to assess spectral response, and accelerated aging tests to evaluate long-term stability.

Current-Voltage (I-V) Measurement

Objective: To determine the key performance parameters of a solar cell, including short-circuit current (I_{sc}), open-circuit voltage (V_{oc}), fill factor (FF), and power conversion efficiency (PCE).

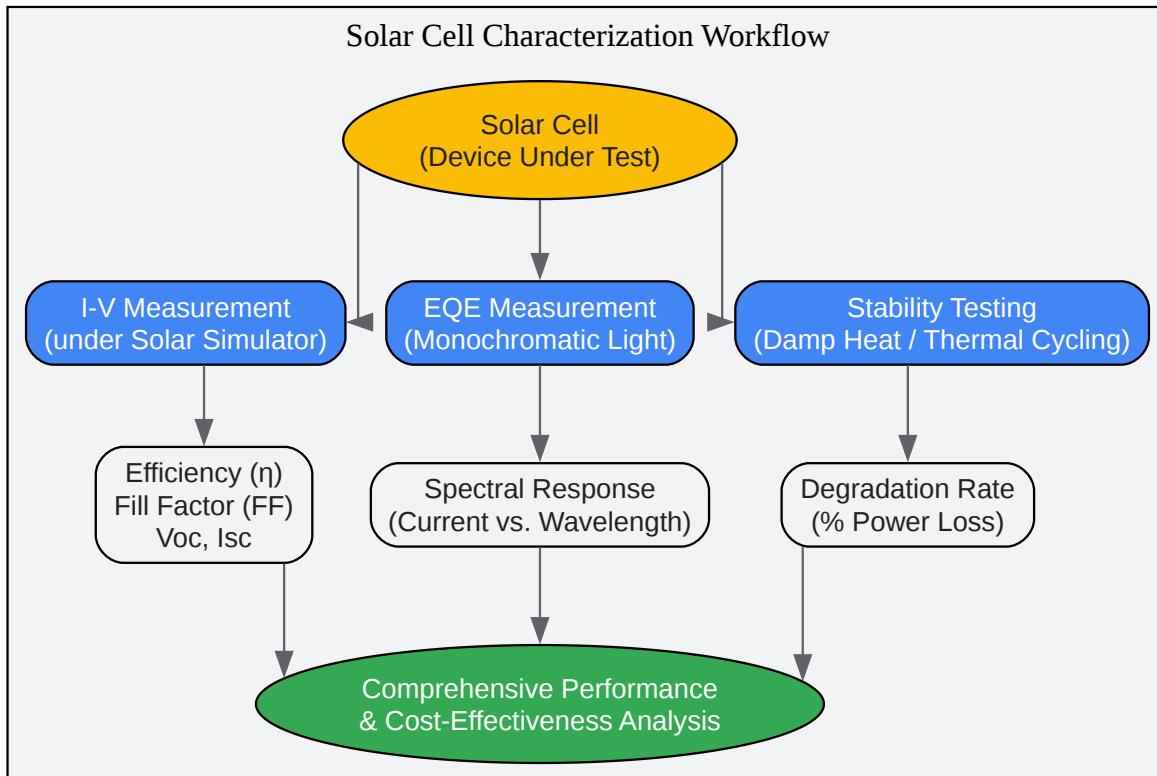
Methodology:

- Setup: The solar cell is placed under a calibrated solar simulator providing a standardized light spectrum and intensity (e.g., AM1.5G, 1000 W/m²).[\[12\]](#) The cell is connected to a source measure unit (SMU) using a four-wire Kelvin configuration to minimize resistance losses in the measurement.[\[13\]](#)
- Calibration: The light intensity of the solar simulator is calibrated using a reference cell with a known spectral response.[\[12\]](#) Environmental conditions like temperature and humidity are monitored.[\[12\]](#)
- Voltage Sweep: The SMU applies a variable voltage across the solar cell and measures the corresponding current.[\[11\]](#) The voltage is swept from a reverse bias condition through V_{oc} (where current is zero) to I_{sc} (where voltage is zero).
- Data Analysis: The collected I-V data is plotted.
 - V_{oc} is the voltage at which the current is zero.[\[11\]](#)
 - I_{sc} is the current at which the voltage is zero.[\[11\]](#)
 - The Maximum Power Point (P_{max}) is identified where the product of voltage and current (V × I) is highest.
 - Fill Factor (FF) is calculated as: FF = P_{max} / (V_{oc} * I_{sc}).
 - Efficiency (η) is calculated as: η = P_{max} / P_{in}, where P_{in} is the power of the incident light.

External Quantum Efficiency (EQE) Measurement

Objective: To measure the ratio of collected charge carriers to incident photons at a specific wavelength. EQE provides insight into how effectively a cell converts different parts of the solar spectrum into electricity.[\[14\]](#)[\[15\]](#)

Methodology:


- **Setup:** The apparatus consists of a broadband light source, a monochromator to select specific wavelengths, a chopper to modulate the light signal, and a lock-in amplifier for noise-reduced measurement.[14]
- **Reference Measurement:** A calibrated photodiode with a known spectral response is first used to measure the incident photon flux at each wavelength.[14]
- **Sample Measurement:** The device under test is substituted for the reference diode. The short-circuit current generated by the cell is measured at each discrete wavelength selected by the monochromator.[15]
- **Calculation:** The EQE is calculated for each wavelength (λ) using the formula: $EQE(\lambda) = (I_{sc}(\lambda) / q) / \Phi(\lambda)$, where I_{sc} is the measured short-circuit current, q is the elementary charge, and Φ is the incident photon flux measured with the reference diode.

Durability and Stability Testing (Accelerated Aging)

Objective: To assess the long-term performance and degradation of solar modules under simulated environmental stress.

Methodology:

- **Thermal Cycling:** Modules are subjected to repeated temperature cycles, typically between -40°C and +85°C, for a set number of cycles (e.g., 200).[16][17] This tests the robustness of solder joints, contacts, and seals against thermal expansion and contraction.
- **Damp Heat Test:** Modules are exposed to a high-temperature, high-humidity environment (e.g., 85°C and 85% relative humidity) for an extended period (e.g., 1000 hours).[17][18] This protocol is designed to accelerate degradation caused by moisture ingress, which can lead to delamination and corrosion.[18]
- **Post-Test Characterization:** Before and after each stress test, the modules undergo I-V measurements and visual inspection to quantify any degradation in performance or physical integrity.[19]

[Click to download full resolution via product page](#)

Caption: A simplified workflow for solar cell characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cadmium Telluride vs Silicon Solar Cells : Which Performs Better - TERLI New Energy Technology Co., Ltd. [terli.net]
- 2. solariasolarandroofing.com [solariasolarandroofing.com]
- 3. CdTe Cells Efficiency [sinovoltaics.com]

- 4. Cadmium Telluride Photovoltaics Perspective Paper | Department of Energy [energy.gov]
- 5. CdTe vs. Crystalline Silicon Panels: Benefits & Applications [solarbuy.com]
- 6. Cadmium telluride photovoltaics - Wikipedia [en.wikipedia.org]
- 7. pv-tech.org [pv-tech.org]
- 8. Solar panel - Wikipedia [en.wikipedia.org]
- 9. What Is the Energy Payback Time for a Cadmium Telluride Solar Panel Compared to a Silicon Panel? → Learn [energy.sustainability-directory.com]
- 10. Cdte Solar Cell : Advantages and Disadvantages - TERLI New Energy Technology Co., Ltd. [terli.net]
- 11. niser.ac.in [niser.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. g2voptics.com [g2voptics.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 16. renewsysworld.com [renewsysworld.com]
- 17. espec.com [espec.com]
- 18. Damp Heat Testing, solar specialized laboratory tests [sinovoltaics.com]
- 19. docs.nrel.gov [docs.nrel.gov]
- To cite this document: BenchChem. [Comparing the cost-effectiveness of Calcium telluride and Silicon in solar cells.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079202#comparing-the-cost-effectiveness-of-calcium-telluride-and-silicon-in-solar-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com